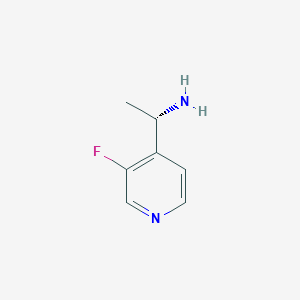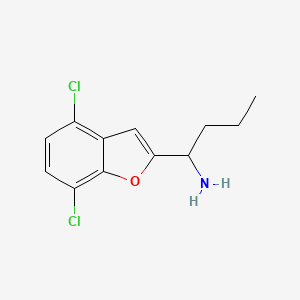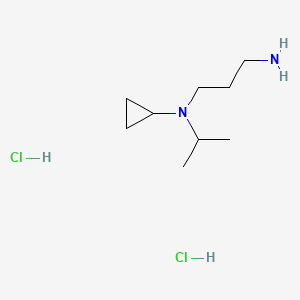![molecular formula C8H5N3O B15317326 3-isocyanato-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15317326.png)
3-isocyanato-1H-pyrrolo[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-isocyanato-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound with the molecular formula C8H5N3O. It is characterized by a pyrrolo[2,3-b]pyridine core structure with an isocyanate functional group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-isocyanato-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with phosgene to form the isocyanate group. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production .
化学反应分析
Types of Reactions
3-isocyanato-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups, typically using nitric acid and sulfuric acid.
Bromination: Addition of bromine atoms, often using bromine or N-bromosuccinimide (NBS).
Substitution: Replacement of functional groups, such as halogenation or alkylation.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid at low temperatures.
Bromination: Bromine or N-bromosuccinimide in the presence of a catalyst.
Substitution: Various alkylating agents or halogenating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically yields nitro-substituted derivatives, while bromination results in brominated compounds .
科学研究应用
3-isocyanato-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceutical compounds, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound is explored for its potential in creating advanced materials with unique properties, such as conductive polymers or organic semiconductors.
Biological Studies: It serves as a tool in biological research to study the interactions of isocyanate groups with biological molecules.
作用机制
The mechanism of action of 3-isocyanato-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity is exploited in medicinal chemistry to design inhibitors that can irreversibly bind to target enzymes or receptors, thereby modulating their activity .
相似化合物的比较
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Lacks the isocyanate group but shares the core structure.
3-bromo-1H-pyrrolo[2,3-b]pyridine: Contains a bromine atom instead of an isocyanate group.
3-nitro-1H-pyrrolo[2,3-b]pyridine: Contains a nitro group instead of an isocyanate group.
Uniqueness
The isocyanate group allows for the formation of covalent bonds with nucleophiles, making it valuable in the design of irreversible inhibitors and advanced materials .
属性
分子式 |
C8H5N3O |
|---|---|
分子量 |
159.14 g/mol |
IUPAC 名称 |
3-isocyanato-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H5N3O/c12-5-11-7-4-10-8-6(7)2-1-3-9-8/h1-4H,(H,9,10) |
InChI 键 |
PGMDPZWKPHBWHN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(NC=C2N=C=O)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B15317249.png)
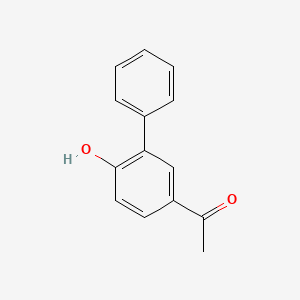

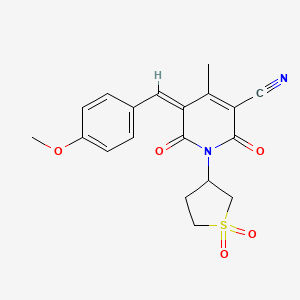
![Methyl 2-[(4-methylphenyl)amino]acetate](/img/structure/B15317267.png)
![Methyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15317270.png)
![tert-butylN-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]pyrrolidin-3-yl}carbamate](/img/structure/B15317280.png)
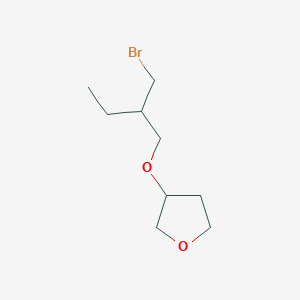
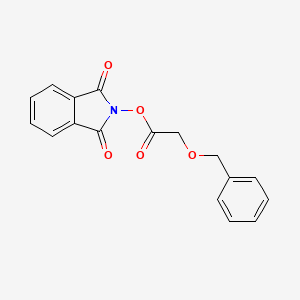
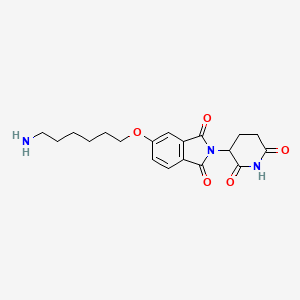
![3-[(Propan-2-yloxy)methyl]piperidine](/img/structure/B15317300.png)
